molecular formula C16H11N3O3S B2553738 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione CAS No. 1286712-86-4

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione

Cat. No.: B2553738
CAS No.: 1286712-86-4
M. Wt: 325.34
InChI Key: QWVLOECSDXZZCB-UHFFFAOYSA-N
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Description

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione is a synthetic small molecule based on the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold, a structure of significant interest in medicinal chemistry and neuroscience research. Compounds within this chemical class are being actively investigated for their potential as modulators of NMDA receptor activity . Specifically, thiazolo[3,2-a]pyrimidinone derivatives have been evaluated as potential positron emission tomography (PET) tracers for imaging GluN2A-containing NMDA receptors, which are critical targets for understanding cognitive function and neurodegenerative diseases . The molecular architecture of this compound, which incorporates an isoindoline-1,3-dione (phthalimide) moiety, is a feature present in other pharmacologically active compounds and is known to contribute to binding affinity with various enzyme targets . This makes it a valuable chemical tool for researchers developing novel ligands and exploring structure-activity relationships (SAR). Its primary research applications include use as a key intermediate in organic synthesis, a potential precursor for radiopharmaceuticals , and a candidate for in vitro binding assays to study allosteric sites on ion channels . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVLOECSDXZZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione typically involves multi-step reactions. One common synthetic route starts with the preparation of the thiazolopyrimidine core. This can be achieved by heating ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with bromomalonic ester or 3-bromopentane-2,4-dione . The resulting intermediate is then reacted with isoindoline-1,3-dione under specific conditions to form the final product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .

Chemical Reactions Analysis

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing thiazolo[3,2-a]pyrimidine derivatives exhibit substantial antimicrobial activity. For instance, derivatives similar to 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione have been shown to inhibit bacterial strains such as Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MICs) as low as 0.21 μM . This suggests potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

The isoindoline component is known for its anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression . The integration of thiazolo[3,2-a]pyrimidine may enhance these effects by providing additional targets for interaction within cancer cells.

Synthesis and Modification

The synthesis of this compound can be achieved through multi-step reactions involving starting materials that include thiazole derivatives and isoindoline precursors. Modifications to the structure can lead to variations that may enhance biological activity or improve pharmacokinetic properties .

Case Study 1: Antimicrobial Efficacy

In a study focused on synthesizing thiazolo[3,2-a]pyrimidine derivatives, researchers evaluated the antimicrobial efficacy of several compounds against Pseudomonas aeruginosa. The results indicated that modifications to the thiazole ring significantly affected the MIC values, demonstrating the importance of structural optimization in enhancing antimicrobial activity .

Case Study 2: Anticancer Mechanisms

Another investigation explored the anticancer mechanisms of similar isoindoline derivatives. The study found that these compounds could inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The research highlighted that structural variations influenced their efficacy and selectivity towards different cancer types .

Mechanism of Action

The mechanism of action of 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells . It may also interfere with bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications on the Thiazolo-Pyrimidine Core

The 7-methyl substituent distinguishes the target compound from analogues such as ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (), which features a 7-hydroxy group and an ester at position 4. However, the hydroxy group in ’s compound may facilitate hydrogen bonding with targets, suggesting divergent pharmacological profiles .

Comparison with Naphthalene-Modified Analogues

Compounds 43–46 in incorporate a naphthalen-1-ylmethyl group on the thiazolo[3,2-a]pyridine ring. These substituents introduce significant steric bulk and aromaticity, which could enhance binding to hydrophobic pockets in enzymes or receptors. The methylene linker in the target compound also reduces steric hindrance compared to the rigid naphthyl group .

Isoindoline-1,3-dione vs. Acryloyl-Linked Analogues

describes 2-(4-(3-arylacryloyl)phenyl)isoindoline-1,3-dione derivatives (compounds 3–6), where the phthalimide is connected via an acryloyl-phenyl linker. The target compound’s methylene bridge simplifies the structure, reducing conjugation and possibly decreasing metabolic instability associated with the acryloyl group. However, the acryloyl linker in ’s compounds may enable extended π-conjugation, influencing electronic properties and binding affinity to cholinesterases .

Structural and Functional Implications

Feature Target Compound Analogues (Evidence) Implications
7-position substituent Methyl (lipophilic) Hydroxy () Altered membrane permeability
Linker Methylene Acryloyl () Reduced conjugation, metabolic stability
Core heterocycle Thiazolo[3,2-a]pyrimidine Thiadiazolo[3,2-a]pyrimidine () Varied hydrogen-bonding capacity

Biological Activity

The compound 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione is a heterocyclic organic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, antibacterial properties, antitubercular effects, and other pharmacological applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general steps are often involved:

  • Formation of Thiazolopyrimidine Core : The initial step involves the synthesis of the thiazolopyrimidine core through cyclization reactions.
  • Methylation and Functionalization : Subsequent reactions may include methylation and the introduction of functional groups to enhance biological activity.
  • Final Coupling : The final compound is formed by coupling the thiazolopyrimidine with isoindoline derivatives.

Antibacterial Activity

Research indicates that derivatives similar to this compound exhibit significant antibacterial properties. A study evaluating various thiazolopyrimidine derivatives demonstrated that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
2aModerate (MIC = 32 µg/mL)Low (MIC = 128 µg/mL)
2bHigh (MIC = 16 µg/mL)Moderate (MIC = 64 µg/mL)

These findings suggest that structural modifications can enhance antibacterial efficacy, making these compounds promising candidates for further development in antimicrobial therapy .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies using broth dilution methods revealed that certain derivatives exhibited significant inhibitory effects:

CompoundMIC (µg/mL) against M. tuberculosis
2a0.25
2b0.5

These results indicate that the thiazolopyrimidine scaffold may be effective in combating tuberculosis, a disease with rising resistance to conventional therapies .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to or derived from thiazolopyrimidine structures:

  • Anticancer Properties : Thiazolopyrimidines have shown potential as anticancer agents due to their ability to inhibit cell proliferation in various cancer cell lines. For example, a derivative was found to induce apoptosis in breast cancer cells through modulation of the apoptotic pathway .
  • Fungicidal Activity : Some studies have reported fungicidal effects against plant pathogens, suggesting applications in agriculture for crop protection .
  • Mechanistic Studies : Research has indicated that these compounds may exert their biological effects through multiple mechanisms, including enzyme inhibition and disruption of nucleic acid synthesis .

Q & A

Q. Biological Activity

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Structure-Activity Relationship (SAR) : Correlate substituent polarity (e.g., morpholine vs. phenyl groups ) with activity trends.
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines to rule off-target effects .

How can ring-puckering coordinates be applied to analyze conformational flexibility in the thiazolo-pyrimidine core?

Advanced Conformational Analysis
Cremer-Pople puckering parameters quantify non-planarity in fused rings:

  • Amplitude (qq) and phase angle (ϕ\phi) : Derived from atomic coordinates (e.g., q2=0.45A˚q_2 = 0.45 \, \text{Å}, ϕ=120\phi = 120^\circ for a boat-like conformation ).
  • Software like PLATON or Mercury calculates these parameters from crystallographic data .

What strategies mitigate stereochemical challenges during benzylidene-substituent introduction?

Q. Synthetic Optimization

  • Z/E isomer control : Use bulky bases (e.g., DBU) to favor kinetic Z-isomers, as seen in ethyl (Z)-2-(2-fluorobenzylidene) derivatives .
  • Chiral HPLC or NOESY NMR (e.g., 2D 1H^1\text{H}-1H^1\text{H} correlations ) resolves stereoisomers.

How do computational methods validate experimental molecular geometries?

Q. Advanced Modeling

  • *DFT (B3LYP/6-31G)**: Optimize gas-phase geometries and compare with X-ray bond lengths/angles (RMSD < 0.02 Å ).
  • NBO analysis : Quantifies hyperconjugation (e.g., LP(O) → σ*(C–N) interactions ).

How to address contradictory bioactivity data across structurally similar analogs?

Q. Data Analysis

  • Dose-response curves : Re-evaluate activity at varying concentrations (e.g., 1–100 μM ).
  • Solubility corrections : Use co-solvents (DMSO/PBS) to ensure consistent bioavailability .

What are the challenges in scaling up multi-step syntheses of this compound?

Q. Process Chemistry

  • Intermediate purification : Column chromatography is replaced with recrystallization (e.g., ethanol/water ).
  • Catalyst recycling : Heterogeneous catalysts (e.g., Amberlyst-15) improve yield (>80% ).

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